An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust synthetic pathway including experimental protocols, and relevant characterization data. While the direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motif is common in bioactive compounds, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, constituting the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The convergence of these two structural features in 2-(trifluoromethyl)pyrimidine-5-carboxylic acid makes it a compound of significant interest for the development of novel pharmaceuticals and agrochemicals. This guide elucidates the key technical aspects related to its synthesis and characterization.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid is presented below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 306960-77-0 | [1][2] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |
| Molecular Weight | 192.10 g/mol | [2] |
| Melting Point | 170-175 °C | |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C | |
| SMILES | O=C(O)c1cncnc1C(F)(F)F | [2] |
| InChI | 1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) | [2] |
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid.
| Spectroscopic Data | |
| ¹H NMR | Data available; specific shifts depend on solvent. |
| ¹³C NMR | Data available; specific shifts depend on solvent. |
| ¹⁹F NMR | Data available; specific shifts depend on solvent. |
| Mass Spectrometry | Consistent with the molecular weight. |
| FT-IR | Characteristic peaks for carboxylic acid and pyrimidine ring. |
Table 2: Summary of Spectroscopic Data.
Synthesis and Experimental Protocols
The synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid can be achieved through a two-step process. The first step involves the synthesis of its ethyl ester precursor, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, following a general procedure for 2-substituted pyrimidine-5-carboxylic esters.[4] The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid.
Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This procedure is adapted from the general method described by Zhichkin, Fairfax, and Eisenbeis for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[4] The reaction involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a trifluoroacetamidinium salt.
Experimental Protocol:
-
Preparation of the Trifluoroacetamidinium Salt: Trifluoroacetamidine hydrochloride can be prepared by reacting trifluoroacetonitrile with ammonium chloride or by other established methods.
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: This reagent is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[4]
-
Condensation Reaction:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add the trifluoroacetamidinium salt (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure in organic synthesis.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water or ethanol and water.
-
-
Hydrolysis:
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3.0 equivalents), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1 M hydrochloric acid).
-
The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Caption: Synthetic pathway for 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Biological Context and Potential Applications
While specific biological studies on 2-(trifluoromethyl)pyrimidine-5-carboxylic acid are not extensively reported, the trifluoromethylpyrimidine scaffold is a key feature in many biologically active molecules. Derivatives of trifluoromethylpyrimidine have been investigated for their potential as:
The carboxylic acid functionality of the title compound provides a handle for further chemical modifications, such as amide bond formation, allowing for its use as a versatile building block in the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Caption: Potential derivatization and screening workflow.
Conclusion
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a valuable synthetic intermediate with potential applications in the development of new chemical entities for the pharmaceutical and agrochemical industries. This technical guide provides a solid foundation of its chemical properties and a reliable synthetic route, empowering researchers to utilize this compound in their research and development activities. Further investigation into the direct biological effects of this molecule and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]
- 2. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. berrchem.com [berrchem.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
